4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine
Overview
Description
4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C16H12ClN3S and its molecular weight is 313.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
Hussain et al. (2020) conducted a study focusing on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, which are related to 4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine. The study utilized Density Functional Theory (DFT) and found that these compounds exhibit significant NLO characteristics, making them suitable for applications in optoelectronics and high-technology fields (Hussain et al., 2020).
Spectroscopic Investigations
Alzoman et al. (2015) investigated a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using spectroscopic techniques. Their findings suggest potential applications in molecular docking and inhibitory activity against certain enzymes, indicating possible relevance in drug design and chemotherapeutic applications (Alzoman et al., 2015).
Synthesis and Crystal Structure Analysis
Stolarczyk et al. (2018) explored the synthesis of new 4-thiopyrimidine derivatives, which are closely related to the compound of interest. Their research provided insights into the crystal structures and cytotoxic activities of these compounds, offering valuable information for further exploration in medicinal chemistry and drug development (Stolarczyk et al., 2018).
Herbicidal Activity
Gong-chun (2011) synthesized a derivative, 4-(4-methyl phenylsulfonylamino) pyrimidine, and demonstrated its herbicidal activities against Brassica napus. This suggests that derivatives of this compound could have potential applications in agriculture (Gong-chun, 2011).
Antiviral Activity
Lesher et al. (1982) researched compounds including 4-Chloro-2-(4-pyridinyl)pyrimidines, finding them to exhibit potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen. This implies possible applications in developing antiallergic drugs (Lesher et al., 1982).
Properties
IUPAC Name |
4-chloro-6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-15-10-13(11-21-14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYTXJXYGGKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=NC(=N2)C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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